Enzyme Affinity: Cerivastatin Sodium vs. Lovastatin (Ki)
Cerivastatin sodium demonstrates a significantly higher binding affinity for the HMG-CoA reductase enzyme compared to the first-generation statin lovastatin. In a direct, in vitro enzyme assay using native microsomal fractions from rat liver, cerivastatin sodium exhibited a Ki of 1.3 nM, which was 115-fold more potent than lovastatin (Ki = 150 nM) [1].
| Evidence Dimension | Enzyme Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | Lovastatin: 150 nM |
| Quantified Difference | 115-fold lower Ki (higher affinity) |
| Conditions | In vitro assay on membrane-bound HMG-CoA reductase from rat liver microsomal fraction |
Why This Matters
This near-100-fold difference in intrinsic enzyme affinity highlights cerivastatin's unique potential for ultra-low dose studies and distinguishes it from older statins, a crucial factor for researchers modeling potency or selecting a reference inhibitor.
- [1] Bischoff H, Angerbauer R, Boberg M, et al. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor. Atherosclerosis. 1997;135(1):119-130. View Source
